molecular formula C8H9F3N2O3 B13916867 4-Hydroxy-6-dimethoxymethyl-2-(trifluoromethyl)pyrimidine

4-Hydroxy-6-dimethoxymethyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B13916867
M. Wt: 238.16 g/mol
InChI Key: ZRXSNSIVVTXLFF-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound that features a pyrimidinone core substituted with dimethoxymethyl and trifluoromethyl groups. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

This process can be achieved using various reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 6-(Dimethoxymethyl)-2-(trifluoromethyl)-4(3H)-pyrimidinone include other trifluoromethyl-substituted pyrimidinones and pyridines. These compounds share the trifluoromethyl group’s influence on their chemical properties but differ in their specific substituents and overall structure.

Properties

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.16 g/mol

IUPAC Name

4-(dimethoxymethyl)-2-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H9F3N2O3/c1-15-6(16-2)4-3-5(14)13-7(12-4)8(9,10)11/h3,6H,1-2H3,(H,12,13,14)

InChI Key

ZRXSNSIVVTXLFF-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=O)NC(=N1)C(F)(F)F)OC

Origin of Product

United States

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